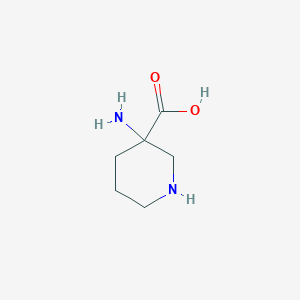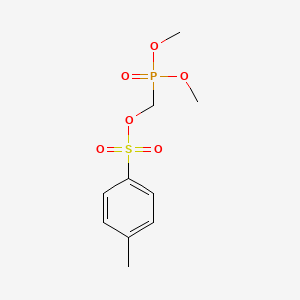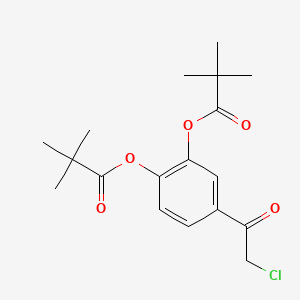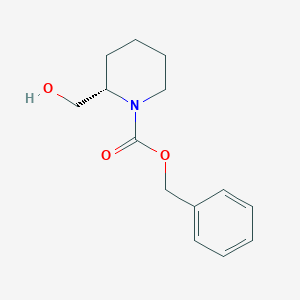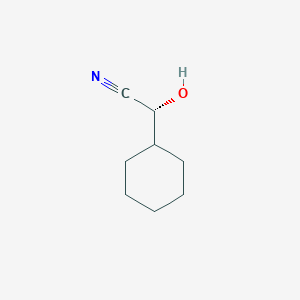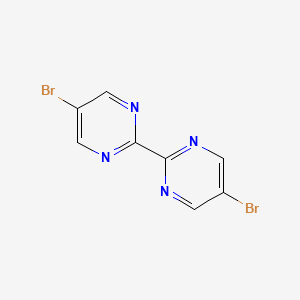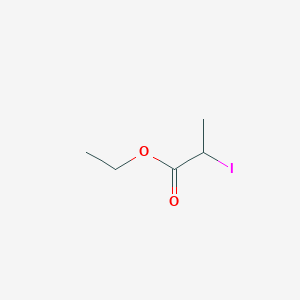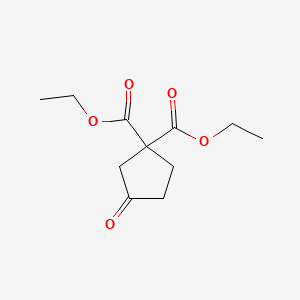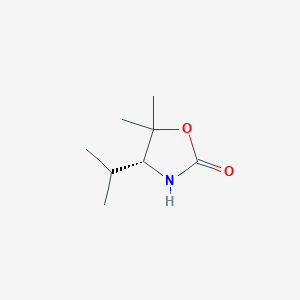
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Übersicht
Beschreibung
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, commonly known as IPDO, is a chiral auxiliary compound that has gained significant attention in the field of organic chemistry. This compound is widely used in the synthesis of various chiral compounds due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Chiral Auxiliaries and Stereoselective Reactions
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has been extensively used in the synthesis of chiral auxiliaries, which are crucial for stereoselective reactions in organic chemistry. For example, Hintermann and Seebach (1998) demonstrated the modification of Evans auxiliary using this compound, enhancing its application in various chemical reactions like alkylation, aminomethylation, and Michael addition due to its steric properties and crystallization tendency (Hintermann & Seebach, 1998).
2. Asymmetric Synthesis of Lignans
Kise et al. (2000) explored the use of this oxazolidinone in the asymmetric synthesis of lignans. Through oxidative homocoupling of its lithium enolates, they could stereoselectively produce R,R-dimers, leading to the synthesis of optically active lignans like (-)-hinokinin and (-)-dimethylmatairesinol (Kise, Ueda, Kumada, & Terao, 2000).
3. Fluorescent Compounds Synthesis
Tang and Verkade (1996) utilized (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in synthesizing strongly fluorescent compounds. They demonstrated the preparation of fluorescent oxazoles using this oxazolidinone, highlighting its potential in developing new fluorescent materials (Tang & Verkade, 1996).
4. Cycloaddition Reactions in Organic Synthesis
Suga et al. (2009) reported the use of this oxazolidinone in asymmetric 1,3-dipolar cycloaddition reactions. Their study highlights its effectiveness as a substrate in cycloaddition reactions catalyzed by chiral binaphthyldiimine-Ni(II) complexes, contributing to the advancement in organic synthesis methodologies (Suga et al., 2009).
Wirkmechanismus
: DrugBank: Insulin human : Wikipedia: Ivermectin : BMC Infectious Diseases: Mechanism of action, resistance, interaction, pharmacokinetics : Springer: Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR) : BMC Bioinformatics: MAVEN - Mechanism of Action Visualisation and Enrichment
Eigenschaften
IUPAC Name |
(4R)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICFUFOXXNIZFF-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(OC(=O)N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441988 | |
| Record name | (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |
CAS RN |
223906-38-5 | |
| Record name | (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



